molecular formula C7H9N3 B1441856 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Cat. No. B1441856
CAS RN: 405162-62-1
M. Wt: 135.17 g/mol
InChI Key: XPONSZGOXQPNGL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Pharmaceutical Synthesis

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives are valuable intermediates in pharmaceutical synthesis. They are used to create compounds with potential therapeutic effects. For instance, derivatives like 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid have been synthesized and are available for further chemical modifications .

GPCR-6 Inhibition

These compounds have been studied for their inhibitory activity on GPCR-6, a G-protein coupled receptor. GPCRs are a large family of cell surface receptors that play a role in various physiological processes. Inhibiting GPCR-6 can be significant for treating diseases related to these receptors .

Quantitative Structure-Activity Relationship (QSAR) Modeling

The derivatives of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine have been used in QSAR modeling to predict the inhibitory activity of compounds. QSAR models help in understanding the physicochemical properties essential for biological activity and can aid in the design of new drugs .

Lead Optimization in Drug Discovery

The structural features of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives make them suitable for lead optimization in drug discovery. By modifying these compounds, researchers can enhance their binding affinity and bioavailability, making them more effective as potential medications .

Molecular Docking and Dynamics Simulation

These compounds are used in molecular docking and dynamics simulations to study their interactions with biological targets. This computational approach is crucial for predicting how a drug will bind to its target and for understanding its mechanism of action .

ADMET Property Assessment

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives are assessed to predict their safety and efficacy as drugs. This evaluation is vital for determining the potential of these compounds to become approved medications .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

CAS RN

405162-62-1
Record name 5H,6H,7H,8H-pyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?

A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []

Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?

A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.

Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?

A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []

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